molecular formula C25H31NO2 B027980 6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-YL)cyclopropyl]nicotinic acid methyl ester CAS No. 153559-50-3

6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-YL)cyclopropyl]nicotinic acid methyl ester

Cat. No. B027980
M. Wt: 377.5 g/mol
InChI Key: QYXAQSHRHYYLII-UHFFFAOYSA-N
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Description

“6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-YL)cyclopropyl]nicotinic acid methyl ester” is a chemical compound with the molecular formula C25H31NO2 and a molecular weight of 377.52 . It is used in neurology research, particularly in the areas of sleep and multiple sclerosis .


Molecular Structure Analysis

The molecular structure of this compound is based on a tetrahydronaphthalene core, which is a type of polycyclic aromatic hydrocarbon. This core is substituted with various functional groups, including a cyclopropyl group and a nicotinic acid methyl ester group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure. This compound, with a molecular weight of 377.52, likely has a relatively high boiling point and low vapor pressure due to its large size and the presence of polar functional groups .

properties

IUPAC Name

methyl 6-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO2/c1-16-13-19-20(24(4,5)10-9-23(19,2)3)14-18(16)25(11-12-25)21-8-7-17(15-26-21)22(27)28-6/h7-8,13-15H,9-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXAQSHRHYYLII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C3(CC3)C4=NC=C(C=C4)C(=O)OC)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437691
Record name Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-YL)cyclopropyl]nicotinic acid methyl ester

CAS RN

153559-50-3
Record name Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-YL)cyclopropyl]nicotinic acid methyl ester
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6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-YL)cyclopropyl]nicotinic acid methyl ester
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6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-YL)cyclopropyl]nicotinic acid methyl ester
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6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-YL)cyclopropyl]nicotinic acid methyl ester
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6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-YL)cyclopropyl]nicotinic acid methyl ester
Reactant of Route 6
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6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-YL)cyclopropyl]nicotinic acid methyl ester

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